molecular formula C6H8F2N4 B2577604 NC1(CC(F)(F)C1)C1=CN=NN1 CAS No. 2193057-65-5

NC1(CC(F)(F)C1)C1=CN=NN1

Katalognummer B2577604
CAS-Nummer: 2193057-65-5
Molekulargewicht: 174.155
InChI-Schlüssel: YRDSEBVTSGKAFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NC1(CC(F)(F)C1)C1=CN=NN1, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Wirkmechanismus

NC1(CC(F)(F)C1)C1=CN=NN1 works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that lead to the growth and survival of cancer cells and the activation of immune cells in autoimmune diseases. By inhibiting BTK, this compound can block these pathways and prevent the growth and survival of cancer cells and the activation of immune cells in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK activity. It can reduce the growth and survival of cancer cells and reduce inflammation in autoimmune diseases. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

NC1(CC(F)(F)C1)C1=CN=NN1 has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in cancer and autoimmune diseases. This compound is also well-tolerated in preclinical models, which makes it a good candidate for further development. However, there are some limitations to using this compound in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other proteins. Additionally, the synthesis process for this compound is complex and requires specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for the development of NC1(CC(F)(F)C1)C1=CN=NN1. One direction is to continue the clinical development of this compound for the treatment of lymphoma, leukemia, and other types of cancer. Another direction is to explore the potential of this compound for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring. Finally, the development of more potent and selective BTK inhibitors may lead to the development of more effective treatments for cancer and autoimmune diseases.

Synthesemethoden

NC1(CC(F)(F)C1)C1=CN=NN1 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires specialized equipment and expertise. The final product is a white crystalline powder that is soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

NC1(CC(F)(F)C1)C1=CN=NN1 has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. This compound is currently in clinical trials for the treatment of lymphoma, leukemia, and other types of cancer.

Eigenschaften

IUPAC Name

3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4/c7-6(8)2-5(9,3-6)4-1-10-12-11-4/h1H,2-3,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDSEBVTSGKAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C2=NNN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.